molecular formula C17H17FN2O2S B2399392 N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 1049437-75-3

N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2399392
CAS RN: 1049437-75-3
M. Wt: 332.39
InChI Key: NVRBTJBWELPZSE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiophene ring and a cyclopropyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The cyclopropyl group is a three-carbon ring. The presence of a fluorophenyl group indicates the compound may have some interesting chemical properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring and the cyclopropyl group, followed by their coupling with the other components of the molecule. The exact methods would depend on the specific reactions involved .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the cyclopropyl group, and the fluorophenyl group. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, density, and solubility, would be determined by its molecular structure .

Scientific Research Applications

Pharmacological Research"N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide" may not have been directly studied in the papers retrieved. However, research on structurally related compounds provides insights into potential pharmacological applications. For instance, studies on orexin receptor antagonists, which involve compounds with somewhat similar molecular complexities, reveal that selective antagonism at orexin receptors can significantly influence feeding behavior, arousal, stress response, and drug abuse mechanisms. The role of orexin-1 receptor mechanisms in compulsive food consumption models suggests potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012). This highlights the broad pharmacological significance of researching compounds with unique receptor selectivity, potentially including "this compound."

Chemical Synthesis and Catalysis

The compound has relevance in chemical synthesis and catalysis. Research on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides, using similar oxalamide structures, demonstrates the compound's potential utility in facilitating Goldberg amidation. This process is essential for creating various functionalized (hetero)aryl chlorides and amides, indicating the compound's usefulness in synthetic organic chemistry and drug synthesis (De, Yin, & Ma, 2017).

Analytical Chemistry

In analytical chemistry, derivatives similar to "this compound" serve as reagents or probes. For example, the use of thiophene-based compounds for the high-performance liquid chromatographic determination of aliphatic thiols demonstrates the compound's potential application as a fluorogenic labeling agent for detecting biologically important thiols (Gatti et al., 1990). This suggests that "this compound" could be explored for similar analytical applications, enhancing the detection and analysis of specific biomolecules.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have been found to have biological activity, including anticancer, anti-inflammatory, and antimicrobial properties .

properties

IUPAC Name

N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c18-13-5-3-12(4-6-13)17(7-8-17)11-20-16(22)15(21)19-10-14-2-1-9-23-14/h1-6,9H,7-8,10-11H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRBTJBWELPZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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